The compound [4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine is a complex organic molecule characterized by the presence of a pyridine ring, a benzyl group, and a diethylamine moiety. The molecular formula is with a molecular weight of approximately 342.8 g/mol. This compound is noted for its unique structural features, which include a trifluoromethyl group and a chlorine atom attached to the pyridine ring, contributing to its chemical reactivity and potential applications in various fields, including medicinal chemistry and agrochemicals .
Classification: The compound falls under the category of organic compounds, specifically as an amine due to the presence of the diethylamine group. Its structure suggests potential applications in pharmaceuticals and chemical synthesis due to its reactive functional groups .
The synthesis of [4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine typically involves multi-step synthetic routes. A common approach includes:
In industrial settings, continuous flow reactors may be employed to enhance yield and consistency. Catalysts can also be utilized to optimize reaction conditions for better efficiency .
The molecular structure of [4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine includes:
Key structural data includes:
The compound can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for [4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine involves its interaction with specific biological targets:
Key physical properties include:
Chemical properties relevant to this compound include:
These properties suggest that the compound may exhibit significant solubility in organic solvents and moderate stability under various conditions .
The compound has several potential applications in scientific research:
Structural analogs of [4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine demonstrate significant pharmacological potential, particularly against mycobacterial and viral pathogens. The compound 4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine (CAS: 1311283-98-3) exemplifies this class, exhibiting submicromolar inhibition of bacterial phosphopantetheinyl transferases (PPTases). These enzymes are indispensable for acyl carrier protein activation in Mycobacterium tuberculosis, disrupting lipid biosynthesis essential for bacterial survival [4].
Table 1: Bioactive Analogs with Antitubercular and Antiviral Profiles
Compound | Target Pathogen | Key Structural Feature | Reported Activity |
---|---|---|---|
4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine | M. tuberculosis, MRSA | Chloro-benzamidine core | PPTase inhibition (IC₅₀: 0.8 μM) |
ML267 | Bacillus subtilis | Optimized trifluoromethyl pyridine | Disruption of secondary metabolism |
4-Chloro-6-[6-(trifluoromethyl)pyridin-2-yl]-N-[2-(trifluoromethyl)pyridin-4-yl]-1,3,5-triazin-2-amine | Broad-spectrum antiviral agents | Dual pyridine-triazine scaffold | Viral polymerase inhibition |
Notably, the analog 4-Chloro-6-[6-(trifluoromethyl)pyridin-2-yl]-N-[2-(trifluoromethyl)pyridin-4-yl]-1,3,5-triazin-2-amine (CAS: 1446507-68-1) leverages dual trifluoromethylpyridine units conjugated to a triazine ring, enhancing binding to viral polymerase allosteric sites. This design augments π-stacking and hydrophobic interactions, reducing susceptibility to resistance mutations in RNA viruses [7]. Hybridization strategies thus exploit conserved bacterial/viral targets while minimizing off-target effects in human cells.
The pyridine ring in [4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine serves as a versatile pharmacophore, contributing to both electronic and steric properties essential for target binding. The 6-chloro-4-(trifluoromethyl)pyridin-2-amine core (CAS: 34486-23-2) provides:
Table 2: Impact of Trifluoromethyl Motifs on Molecular Properties
Property | Without CF₃ | With CF₃ | Biological Consequence |
---|---|---|---|
log P | 1.8–2.2 | 2.7–3.1 | Enhanced tissue penetration |
H-bond acceptor strength | Moderate (β = 0.42) | High (β = 0.67) | Improved target binding affinity |
Metabolic stability (t₁/₂) | < 30 min | > 120 min | Reduced dosing frequency |
Synthetic methodologies further underscore the scaffold’s adaptability. Patent EP2527327A1 details the catalytic dehalogenation of 2-amino-4-(trifluoromethyl)pyridine using palladium/ammonium formate, achieving yields >85% under mild conditions. Such routes enable scalable production of the core fragment prior to benzyl-amine coupling via reductive amination or nucleophilic substitution [8].
Hybridization of pyridine and benzyl-amine motifs in [4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine represents a tactical response to multidrug resistance (MDR) in Gram-positive bacteria. The compound’s mechanism circumvents conventional resistance pathways through:
Advanced derivatives like ML267 demonstrate efficacy against MRSA persisters by depleting intracellular siderophore pools, confirming the scaffold’s capacity to tackle dormant bacterial populations. Computational models further predict binding pose retention despite mutations in the PPTase active site, highlighting inherent resistance resilience [4] [8].
Table 3: Key Hybrid Scaffolds Targeting Multidrug Resistance
Scaffold Type | Resistance Mechanism Addressed | Potency Enhancement Strategy |
---|---|---|
Pyridine-benzylamine | Efflux pump overexpression | Diethylamine side-chain flexibility |
Pyridine-triazine | Target site mutation | Dual pyridine stacking |
Benzamidine-pyridine | Enzymatic inactivation (β-lactamases) | Chlorine atom positioning |
This multi-target engagement paradigm positions hybrid scaffolds as cornerstones for next-generation anti-infectives, particularly against WHO-priority pathogens like MRSA and M. tuberculosis [1] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1